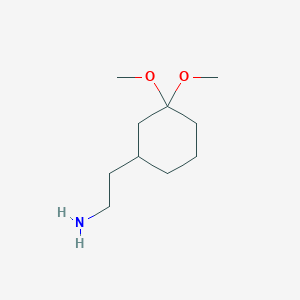

2-(3,3-Dimethoxycyclohexyl)ethanamine

Description

2-(3,3-Dimethoxycyclohexyl)ethanamine is a cyclohexane derivative featuring a dimethoxy substitution at the 3,3-positions and an ethanamine side chain. The dimethoxy group may influence electronic properties (e.g., dipole moments, HOMO-LUMO gaps), while the cyclohexyl ring could enhance lipophilicity compared to aromatic analogs .

Properties

IUPAC Name |

2-(3,3-dimethoxycyclohexyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2/c1-12-10(13-2)6-3-4-9(8-10)5-7-11/h9H,3-8,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNPCKZGHKMAGEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCCC(C1)CCN)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Dimethoxycyclohexyl)ethanamine can be achieved through several methods. One common approach involves the reaction of 3,3-dimethoxycyclohexanone with ethylamine under reductive amination conditions. This process typically employs a reducing agent such as sodium cyanoborohydride or lithium aluminum hydride to facilitate the formation of the amine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to optimize yield and efficiency. This method allows for precise control over reaction conditions and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Dimethoxycyclohexyl)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or secondary amines.

Scientific Research Applications

2-(3,3-Dimethoxycyclohexyl)ethanamine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be employed in studies related to enzyme interactions and metabolic pathways.

Medicine: Research into its potential therapeutic effects and pharmacological properties is ongoing.

Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,3-Dimethoxycyclohexyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclohexane/Cyclopentane Derivatives

2-(3,3-Difluorocyclopentyl)ethanamine (CAS 1373503-35-5)

- Structure : Cyclopentyl ring with 3,3-difluoro substitution and ethanamine chain.

- Molecular Weight : 149.18 g/mol.

- Key Differences : Fluorine substituents increase electronegativity and reduce steric bulk compared to methoxy groups. This likely lowers lipophilicity (logP) relative to the dimethoxy analog .

N-(2,3-Dimethoxybenzyl)ethanamine (CAS 100054-84-0)

- Structure : Benzyl group with 2,3-dimethoxy substitution linked to ethanamine.

- Molecular Weight : 195.26 g/mol.

Substituted Phenethylamines

2-(3,4-Dimethoxyphenyl)ethanamine (CAS 120-20-7)

- Structure : Phenethylamine with 3,4-dimethoxy substitution on the benzene ring.

- Molecular Weight : 195.26 g/mol.

- Physicochemical Properties :

- Safety Data : Classified as acute toxicity (Category 4, H302) and skin irritant (H315) .

- Key Differences : The cyclohexyl ring in the target compound may reduce planarity, altering receptor binding profiles compared to planar aromatic systems .

25B-NBOMe (2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine)

Halogen-Substituted Analogs

2-(3-Chloro-2-methoxyphenyl)ethanamine (CAS 1379325-95-7)

Data Table: Structural and Physicochemical Comparison

Research Findings and Implications

- Electronic Effects: Methoxy groups in 2C-x compounds increase electron density, enhancing interactions with serotonin receptors. Cyclohexyl analogs may exhibit altered binding due to non-planar conformations .

- Toxicity : Substituted ethanamines with dimethoxy groups (e.g., 2-(3,4-Dimethoxyphenyl)ethanamine) show acute oral toxicity (LD₅₀ ~300 mg/kg in rodents), suggesting similar risks for the target compound .

Biological Activity

2-(3,3-Dimethoxycyclohexyl)ethanamine, a compound belonging to the class of substituted amines, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its biological significance.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHN

- Molecular Weight : 193.29 g/mol

The presence of the dimethoxy and cyclohexyl groups suggests potential interactions with various biological targets.

Research indicates that compounds similar to this compound may interact with neurotransmitter systems, particularly those involving serotonin and norepinephrine. These interactions can influence mood regulation and cognitive function.

Target Receptors

- Serotonin Receptors : Potential agonistic activity at serotonin receptors could lead to antidepressant effects.

- Norepinephrine Transporters : Inhibition may enhance norepinephrine levels, contributing to increased alertness and mood elevation.

Biological Activities

The biological activity of this compound has been explored in various studies:

- Antidepressant Effects : Animal studies suggest that this compound may exhibit antidepressant-like effects in behavioral models.

- Neuroprotective Properties : Preliminary research indicates potential neuroprotective effects against oxidative stress.

- Anti-inflammatory Activity : Some evidence points to its ability to modulate inflammatory pathways.

Data Table: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antidepressant | Exhibits potential antidepressant-like effects | |

| Neuroprotective | Protects neurons from oxidative damage | |

| Anti-inflammatory | Modulates inflammatory cytokines |

Case Study 1: Antidepressant Activity

In a controlled study on rodents, this compound was administered to evaluate its effects on depressive behavior. The results indicated a significant reduction in immobility time in the forced swim test, suggesting antidepressant properties.

Case Study 2: Neuroprotection in Oxidative Stress Models

A separate investigation focused on the neuroprotective effects of this compound in models of oxidative stress. The findings demonstrated that treatment with this compound reduced cell death and inflammation markers in neuronal cultures exposed to oxidative agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.